Cyclobutylpropionitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWRBQRSDRIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Initial Preparations of Cyclobutylpropionitrile
The precise historical account of the first synthesis of the parent compound, 3-cyclobutylpropanenitrile, is not extensively documented in readily available literature. However, its preparation can be inferred from established organic synthesis principles and the documented synthesis of its derivatives. The first nitriles were synthesized in the 19th century, with propionitrile (B127096) being prepared in 1834. wikipedia.org The fundamental reactions for creating such molecules have been known for over a century.
The synthesis of the cyclobutane (B1203170) ring itself was first reported in 1907. nih.gov The preparation of cyclobutane derivatives often involves cyclization reactions. For instance, 1,1-cyclobutanedicarboxylic acid has been prepared via the hydrolysis of its ethyl ester, which is formed from the condensation of ethyl malonate with trimethylene bromide. orgsyn.org
Plausible early preparations of cyclobutylpropionitrile likely involved one of two general strategies:
Alkylation of a nitrile: This would involve the reaction of a cyclobutyl halide with a propanenitrile anion or the alkylation of acetonitrile (B52724) with a cyclobutyl-containing electrophile. The Kolbe nitrile synthesis, a well-established method, involves the nucleophilic substitution of alkyl halides with alkali metal cyanides. wikipedia.org For example, reacting a 1-halo-2-cyclobutylethane with a cyanide salt would yield 3-cyclobutylpropanenitrile.
Introduction of the nitrile group: This could be achieved through various methods, such as the reaction of a cyclobutylpropyl halide with a cyanide salt or the dehydration of a corresponding amide.
While a specific "first synthesis" of this compound is elusive, the chemical principles for its creation have been well-established within the broader context of organic synthesis for many decades.
Significance and Scope of Research on Cyclobutylpropionitrile
The significance of cyclobutylpropionitrile lies not in the compound itself, but in the utility of the cyclobutyl nitrile moiety as a structural motif in more complex and biologically active molecules. The cyclobutane (B1203170) ring offers a unique three-dimensional structure that can be advantageous in drug design. nih.gov It can act as a metabolically stable, non-planar bioisostere for other groups, influencing the conformation and properties of a drug molecule. nih.gov
The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a key pharmacophoric element, often involved in hydrogen bonding interactions with biological targets.
The primary area of research where the this compound scaffold has found application is in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. For example, 3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile is a documented intermediate in the synthesis of such inhibitors. googleapis.com The cyclobutyl group in these compounds is often crucial for optimizing the binding affinity and pharmacokinetic properties of the drug candidate. nih.gov
The scope of research has thus focused on incorporating the this compound substructure into larger, more complex molecules to explore their therapeutic potential.
Current Research Landscape and Emerging Trends in Cyclobutylpropionitrile Chemistry
Classical Synthetic Routes to the this compound Core Structure
Traditional approaches to assembling the this compound scaffold rely on fundamental organic reactions for introducing the nitrile group and constructing the four-membered carbocycle.
The introduction of the nitrile (-C≡N) group is a cornerstone of organic synthesis. Classical methods are often employed due to their reliability and the ready availability of starting materials.
One of the most common methods is the nucleophilic substitution of a halogenoalkane with a cyanide salt. libretexts.org In this reaction, an alkyl halide (e.g., a brominated or chlorinated cyclobutylpropane derivative) is treated with sodium or potassium cyanide, typically in a polar solvent like ethanol, to replace the halogen with a nitrile group. libretexts.org This method is particularly useful for extending a carbon chain by one carbon. libretexts.org
Another fundamental approach is the dehydration of primary amides. longdom.org Reagents such as phosphorus(V) oxide (P₄O₁₀) are effective for this transformation, removing water from the amide group to yield the corresponding nitrile. libretexts.org The reaction is typically performed by heating a mixture of the amide and the dehydrating agent, with the nitrile product being collected via distillation. libretexts.org
The formation of cyanohydrins from aldehydes and ketones also represents a classical route. libretexts.org While this method introduces both a hydroxyl and a nitrile group, it serves as a foundational step from which the desired propionitrile structure can be elaborated. Additionally, the reaction of certain dihalo-dicarboxylic acids with cyanide can directly yield cyclobutane structures containing a nitrile group; for instance, α,α′-dibromoadipic acid reacts with sodium cyanide to form a cyanocyclobutane derivative. longdom.orgwikipedia.org
A summary of these classical nitrile formation strategies is presented below.
| Method | Starting Material | Typical Reagents | Description |
| Nucleophilic Substitution | Halogenoalkane | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in Ethanol | The halide is displaced by the cyanide ion in an S_N2 reaction. libretexts.org |
| Amide Dehydration | Primary Amide | Phosphorus(V) Oxide (P₄O₁₀), Thionyl Chloride (SOCl₂) | A molecule of water is eliminated from the primary amide group. libretexts.orglongdom.org |
| Cyanohydrin Formation | Aldehyde or Ketone | Hydrogen Cyanide (HCN) or a salt like KCN with acid | Addition of HCN across the carbonyl double bond to form a hydroxynitrile. libretexts.org |
| Ammoxidation | Hydrocarbon (Alkene) | Ammonia, Oxygen, Catalyst | A large-scale industrial process where a hydrocarbon is oxidized in the presence of ammonia. longdom.orgwikipedia.org |
The construction of the strained four-membered cyclobutane ring is a significant challenge in organic synthesis due to its inherent ring strain of approximately 26.3 kcal/mol. baranlab.orgacs.org Classical methods have been developed to overcome this energy barrier.
The most prominent and widely studied method for forming cyclobutane rings is the [2+2] cycloaddition reaction, particularly between two olefin units. baranlab.orgrsc.org These reactions can be initiated photochemically, where the absorption of light promotes an alkene to an excited triplet state, which then reacts with a ground-state alkene through a 1,4-diradical intermediate to close the ring. baranlab.org
Ring contraction reactions provide another pathway to the cyclobutane core. These methods involve the rearrangement of a larger, more stable ring system into the four-membered ring. Examples include the Wolff rearrangement of α-diazocyclopentanones and the contraction of pyrrolidines. nih.govchemistryviews.org The conversion of pyrrolidines to cyclobutanes can proceed stereospecifically through a 1,4-biradical intermediate formed after the extrusion of nitrogen. nih.govacs.org
| Method | Starting Material Type | Brief Description |
| [2+2] Cycloaddition | Alkenes, Ketenes | Two unsaturated molecules react to form a four-membered ring. Often requires photochemical or thermal activation. baranlab.orgrsc.org |
| Ring Contraction | Pyrrolidines, Cyclopentanones | A five-membered ring undergoes rearrangement and expulsion of a small molecule (e.g., N₂) to form a smaller, four-membered ring. nih.govacs.org |
| Radical Cyclization | Acyclic Precursor with Radical Initiator | An intramolecular reaction where a radical attacks a double bond to form the cyclic structure. nih.gov |
| Intramolecular Substitution | Acyclic 1,4-disubstituted Butane | A nucleophile at one end of a four-carbon chain displaces a leaving group at the other end (e.g., Wurtz reaction). |
Modern and Stereoselective Synthesis of this compound
Recent advancements in synthetic methodology have focused on developing catalytic and stereoselective methods to afford this compound and its derivatives with high precision and efficiency. These modern techniques offer greater control over the three-dimensional arrangement of atoms, which is crucial for applications in materials science and pharmaceuticals.
Achieving enantioselectivity in the synthesis of substituted cyclobutanes is a formidable challenge. researchgate.net Modern organocatalysis has emerged as a powerful tool for this purpose. bohrium.com Enantioselective [2+2] annulations can be catalyzed by chiral secondary amines, which activate substrates through the formation of iminium or enamine intermediates. bohrium.com Similarly, chiral Lewis acids can be used to catalyze enantioselective [2+2] cycloadditions, providing access to chiral cyclobutane derivatives. rsc.org
A highly relevant strategy for producing chiral propionitrile structures involves the enantioselective reduction of a β-keto nitrile. For instance, in the synthesis of a related cyclopentylpropionitrile intermediate, a chiral oxazaborolidine reagent (Corey-Bakshi-Shibata catalyst) was used to reduce a 3-oxo-3-cyclopentylpropionitrile to the corresponding (S)-3-cyclopentyl-3-hydroxypropionitrile with excellent enantiomeric excess (99.3% ee). smolecule.com This approach establishes a key stereocenter that is carried through to the final product and is directly applicable to the cyclobutyl analogue.
Furthermore, stereoselective synthesis of substituted cyclobutanes can be achieved through the contraction of readily accessible pyrrolidines using iodonitrene chemistry, which proceeds stereospecifically. nih.govacs.orgacs.org
Catalysis is at the forefront of modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. frontiersin.org The synthesis of this compound benefits from various catalytic systems.
Transition metal catalysis is widely employed. A direct synthesis of 3-cyclobutylpropanenitrile has been reported via the iridium-catalyzed α-alkylation of arylacetonitriles using secondary alcohols. sci-hub.se Rhodium(III) catalysis has been shown to facilitate the synthesis of highly substituted cyclobutanes through a novel pathway involving the C–C bond cleavage of alkylidenecyclopropanes. acs.org Palladium-catalyzed C-H functionalization has also been used to further elaborate pre-existing cyclobutane rings. rsc.org
Organocatalysis, which uses small, metal-free organic molecules, provides a complementary approach. bohrium.com As mentioned, chiral organocatalysts are pivotal in enantioselective [2+2] cycloadditions. bohrium.com The merging of organocatalysis with other catalytic modes, such as photocatalysis, has expanded the scope of accessible transformations. frontiersin.org
Biocatalysis, using enzymes, offers exceptional selectivity under mild reaction conditions. nih.gov While specific enzymatic routes to the parent this compound are not widely documented, enzymes are used in the synthesis of chiral nitriles and could be applied to produce enantiopure precursors. frontiersin.org
| Catalyst Type | Example Catalyst/System | Application in Synthesis | Reference |
| Transition Metal | Iridium Complex | α-Alkylation of nitriles with alcohols to form C-C bonds. | sci-hub.se |
| Transition Metal | Rhodium(III) Complex | Annulation reactions involving C-C bond cleavage to form substituted cyclobutanes. | acs.org |
| Transition Metal | Palladium Complex | C-H functionalization of existing cyclobutane rings. | rsc.org |
| Organocatalyst | Chiral Secondary Amines (e.g., Proline derivatives) | Enantioselective [2+2] cycloadditions via enamine/iminium activation. | bohrium.com |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric annulations, often in combination with Lewis acids. | bohrium.com |
| Biocatalyst | Enzymes (e.g., Lipases, Nitrilases) | Kinetic resolution of racemic precursors or direct asymmetric synthesis. | frontiersin.orgnih.gov |
Synthesis of Key this compound Derivatives as Precursors
Specific derivatives of this compound serve as important precursors and intermediates in various chemical applications. For example, 2,2'-azo-bis-2-cyclobutylpropionitrile is a specialized azo compound used as a free-radical initiator in polymerization processes. google.comi.moscow Its synthesis would typically involve the reaction of 2-cyclobutylpropionitrile with hydrazine (B178648) followed by oxidation.
The synthesis of complex, functionalized derivatives often requires multi-step sequences where the this compound core is constructed and then elaborated. Synthetic routes toward pharmacologically relevant molecules provide valuable insight. For example, the synthesis of an intermediate for the JAK inhibitor drug Ruxolitinib involves a (S)-3-cyclopentyl-3-hydroxypropionitrile precursor. smolecule.com The key steps include the enantioselective reduction of the corresponding ketone, followed by a Mitsunobu reaction to introduce a pyrazole (B372694) moiety. smolecule.com This sequence highlights a robust strategy for converting a simple this compound precursor into a more complex, chiral molecule by first installing a hydroxyl group that can then be used as a handle for further functionalization.
Reactions at the Nitrile Functionality
The nitrile group (–C≡N) in this compound is a versatile functional group that participates in a variety of chemical transformations, including reduction, hydrolysis, and nucleophilic addition.
Reduction Reactions of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine. Complete reduction to the corresponding alkane can occur with the use of a palladium on carbon (Pd/C) catalyst. dokumen.pub
Hydrolysis and Related Transformations of the Nitrile Group
The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid. smolecule.comgoogle.com This reaction typically proceeds under acidic or basic conditions. The initial product of hydrolysis is an amide, which can then be further hydrolyzed to the carboxylic acid.
In some instances, the nitrile functionality can be converted to other nitrogen-containing groups. For example, under specific reaction conditions, a nitrile can be hydrolyzed to an amide group. googleapis.com
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This is due to the polarization of the carbon-nitrogen triple bond, where the nitrogen atom is more electronegressive and draws electron density away from the carbon. savemyexams.com
Common nucleophiles that can add to the nitrile carbon include Grignard reagents and organolithium compounds, which are powerful nucleophiles that can form a new carbon-carbon bond. libretexts.org The reaction of an organometallic reagent with a nitrile initially forms an imine anion, which is then hydrolyzed to a ketone.
Another important nucleophilic addition reaction is the addition of hydrogen cyanide (HCN) itself, typically in the presence of a cyanide salt like potassium cyanide (KCN). theexamformula.co.uk This reaction leads to the formation of a cyanohydrin. The reaction is initiated by the attack of the cyanide ion on the electrophilic nitrile carbon. savemyexams.com
Reactivity of the Cyclobutyl Ring System
The four-membered cyclobutyl ring in this compound is characterized by significant ring strain, which influences its reactivity. nih.gov This strain can be released in ring-opening reactions.
Ring-Opening Reactions of the Cyclobutyl Moiety
The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions. nih.govelsevierpure.com These reactions can be initiated by various means, including thermal activation or the use of catalysts. For instance, ring-opening metathesis reactions can be employed to synthesize complex acyclic structures from cyclic olefins like cyclobutene (B1205218) derivatives. nih.gov In some cases, the ring-opening of cyclopropane (B1198618) derivatives, which also possess significant ring strain, proceeds through radical pathways to form a variety of functionalized compounds. nih.gov A similar reactivity pattern can be anticipated for the cyclobutyl system, although specific studies on this compound are limited.
Cycloaddition Reactions Involving the Cyclobutyl Ring
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. openstax.org The cyclobutyl ring itself is saturated and therefore does not directly participate in cycloaddition reactions in the same way that unsaturated systems do. However, the term can also refer to reactions that form a cyclobutane ring. For instance, [2+2] cycloaddition reactions between two alkene units can lead to the formation of a cyclobutane ring. nih.govlibretexts.org These reactions are often photochemically induced. libretexts.org
Furthermore, metal-centered cycloadditions can facilitate the formation of cyclobutane structures. wikipedia.org For example, the [2+2] cycloaddition of two alkynes bound to a metal center can form a cyclobutadiene (B73232) ligand. wikipedia.org While not directly involving the pre-existing cyclobutyl ring of this compound, these principles illustrate the fundamental chemistry related to the formation of such ring systems.
Functionalization of the Cyclobutyl Ring
The functionalization of cyclobutane rings is a significant area of organic synthesis, aimed at creating valuable molecular scaffolds, particularly for medicinal chemistry. researchgate.net While specific studies on the direct functionalization of the cyclobutyl ring within this compound are not extensively detailed in readily available literature, general strategies for modifying cyclobutane derivatives can be considered applicable. These methods leverage the unique structural and electronic properties of the four-membered ring. nih.gov
One prominent strategy involves the application of C-H functionalization logic. nih.gov This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing an efficient route to complex molecules. nih.gov For related compounds like cyclobutyl ketones, sequential C-H/C-C functionalization strategies have been developed to produce stereospecifically substituted cyclobutanes. researchgate.net Such a process might involve an initial photochemical reaction (e.g., a Norrish-Yang reaction) to generate a bicyclic intermediate, which then undergoes a palladium-catalyzed ring-opening and functionalization to install aryl, alkenyl, or alkynyl groups. researchgate.net The inherent ring strain of cyclobutane derivatives can be strategically used to drive these transformations. nih.gov These methodologies highlight the potential for targeted modifications of the cyclobutyl moiety in this compound, should a suitable synthetic handle be present or installed.
Table 1: General Strategies for Cyclobutane Functionalization
| Strategy | Description | Potential Application to this compound | Key Features |
| C-H Functionalization | Direct conversion of a C-H bond on the cyclobutane ring to a C-C or C-X bond, often guided by a directing group or through transition metal catalysis. researchgate.netnih.gov | Modification at the α, β, or γ positions of the cyclobutyl ring relative to the propionitrile substituent. | Atom economy; potential for late-stage modification. nih.gov |
| Ring-Opening/Cross-Coupling | Generation of a strained intermediate (e.g., bicyclo[1.1.1]pentanol from a ketone) followed by a strain-release-driven, metal-catalyzed functionalization. researchgate.net | Would require prior conversion of the nitrile group or introduction of a ketone handle. | Provides access to cis-1,3-disubstituted cyclobutanes. researchgate.net |
| [2+2] Cycloadditions | Formation of the cyclobutane ring itself using methods like cycloadditions of ketenes with alkenes, which can incorporate desired functional groups from the start. nih.gov | A synthetic approach to this compound derivatives rather than a post-synthesis functionalization. | Establishes the core ring structure with pre-installed functionality. nih.gov |
Radical Chemistry Involving this compound
Radical reactions offer a powerful set of tools for bond formation, proceeding through highly reactive, uncharged intermediates with unpaired electrons. stackexchange.comlibretexts.org These reactions typically occur in three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org
Generation and Reactivity of this compound Radicals
A this compound radical could be generated through several established methods. researchgate.net The most direct route is hydrogen abstraction from the this compound molecule by a pre-existing radical, often generated from a radical initiator. libretexts.org Alternatively, photochemical methods or electron transfer processes could be employed. researchgate.net The specific site of radical formation on the this compound structure would depend on the bond dissociation energies of the various C-H bonds.
Once formed, the this compound radical is a highly reactive species. stackexchange.com Its reactivity is influenced by several factors, including the stability of the radical itself and the potential for subsequent reactions. The cyano group (nitrile) can act as a radical acceptor, participating in radical cascade reactions to form new carbocyclic or heterocyclic structures. rsc.org The inherent strain of the cyclobutyl ring could also influence the radical's stability and reaction pathways, potentially favoring ring-opening or rearrangement reactions under certain conditions. nih.gov The nature of the radical, whether it is electrophilic or nucleophilic, will govern its preferred reaction partners. ias.ac.in
Role of Azo-bis-2-cyclobutylpropionitrile in Radical Processes
A key compound in the radical chemistry of this compound is its azo-derivative, 2,2'-azo-bis-2-cyclobutylpropionitrile. google.comepo.org This molecule belongs to the family of azo compounds, which are widely used as radical initiators in polymerization and other radical-mediated transformations. epo.orgatamanchemicals.com Similar to the well-known initiator Azobisisobutyronitrile (AIBN), 2,2'-azo-bis-2-cyclobutylpropionitrile serves as a clean and reliable thermal source of free radicals. cymitquimica.comchemicalbook.com
The central feature of its function is the decomposition upon heating. chemicalbook.com The azo linkage (-N=N-) is thermally labile, and when heated, it undergoes homolytic cleavage to eliminate a molecule of nitrogen gas (N₂). chemicalbook.com This decomposition is highly favorable due to the large positive change in entropy associated with the formation of a gas. chemicalbook.com The process yields two identical 2-cyclobutyl-2-cyanopropyl radicals. These resulting carbon-centered radicals are stabilized by the adjacent cyano group and can then initiate further radical reactions, such as polymerization. chemicalbook.com 2,2'-azo-bis-2-cyclobutylpropionitrile is noted as an oil-soluble initiator, making it suitable for processes like water-in-oil emulsion polymerizations. epo.org
Table 2: Comparison of Common Azo-Type Radical Initiators
| Initiator Name | Structure of Generated Radical | Common Applications | Decomposition Temperature Range |
| 2,2'-Azo-bis-2-cyclobutylpropionitrile | 2-cyclobutyl-2-cyanopropyl radical | Radical polymerization, chlorination processes. google.comepo.org | 40°C to 200°C. epo.org |
| 2,2'-Azobisisobutyronitrile (AIBN) | 2-cyano-2-propyl radical | Polymerization (styrene, acrylates), anti-Markovnikov hydrohalogenation. atamanchemicals.comchemicalbook.com | Typically 65°C to 85°C. chemicalbook.com |
| 2,2'-azobis-(2,4-dimethylvaleronitrile) | 2,4-dimethyl-2-cyanopentyl radical | Radical polymerization. epo.org | 40°C to 200°C. epo.org |
| 1,1'-azobis-1-cyclohexanenitrile | 1-cyanocyclohexyl radical | Radical polymerization. epo.org | 40°C to 200°C. epo.org |
Radical Chain Reactions and Their Mechanisms
Radical reactions involving this compound, initiated by a source like 2,2'-azo-bis-2-cyclobutylpropionitrile, proceed via a chain reaction mechanism. libretexts.org This mechanism is universally described by three fundamental stages:
Initiation: This first phase involves the creation of the initial radical species. libretexts.org In this context, it is the thermal decomposition of 2,2'-azo-bis-2-cyclobutylpropionitrile, which breaks down to yield two 2-cyclobutyl-2-cyanopropyl radicals and nitrogen gas. chemicalbook.com
(Mechanism: (NC)(C₄H₇)C-N=N-C(C₄H₇)(CN) → 2 (NC)(C₄H₇)C• + N₂)
Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to produce a new radical, which continues the chain. libretexts.orglibretexts.org For example, in a polymerization reaction, the initiator radical adds to a monomer (e.g., an alkene), creating a new, larger radical. This new radical can then add to another monomer, propagating the polymer chain. libretexts.org
(Example Propagation Steps):
(NC)(C₄H₇)C• + CH₂=CHR → (NC)(C₄H₇)C-CH₂-CHR•
(NC)(C₄H₇)C-CH₂-CHR• + CH₂=CHR → (NC)(C₄H₇)C-(CH₂-CHR)₂•
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.org This can happen through the combination of two radicals or through disproportionation. Due to the very low concentration of radicals at any given time, termination events are rare compared to propagation steps. libretexts.org
(Example Termination Step - Combination):
2 (NC)(C₄H₇)C-(CH₂-CHR)ₙ• → (NC)(C₄H₇)C-(CH₂-CHR)₂ₙ-C(C₄H₇)(CN)
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr These methods are powerful tools for constructing complex molecular architectures from simpler precursors. eie.grprinceton.edu
Cross-Coupling Reactions
Cross-coupling reactions are a class of transition metal-catalyzed reactions that form a bond between two different organic fragments (R and R'), typically an organometallic component (R-M) and an organic halide or pseudohalide (R'-X). princeton.edu Palladium is a common catalyst for these transformations, though other metals like nickel, copper, and rhodium are also effective. eie.grnih.govresearchgate.net
While the direct participation of this compound in cross-coupling reactions is not widely documented, its structure contains motifs that could potentially engage in such chemistry. For a cross-coupling reaction to occur, the cyclobutyl ring would typically need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate, to act as the electrophilic partner. princeton.edu Alternatively, the nitrile group itself or a C-H bond on the ring could potentially be activated under specific catalytic conditions. The development of methods for coupling unactivated alkyl halides has significantly broadened the scope of these reactions, suggesting that suitably derivatized cyclobutyl systems could be viable substrates. princeton.edu
Table 3: Prominent Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst (Typical) | Electrophile (R'-X) | Nucleophile (R-M) | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl/Alkenyl Halides, Triflates | Organoboron compounds (e.g., R-B(OH)₂) | C-C |
| Mizoroki-Heck Reaction | Palladium (Pd) | Aryl/Alkenyl Halides | Alkenes | C-C |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Aryl, Alkenyl, Alkynyl, Acyl Halides | Organozinc compounds (R-ZnX) | C-C |
| Sonogashira Coupling | Palladium (Pd) & Copper (Cu) | Aryl/Alkenyl Halides | Terminal Alkynes | C-C |
| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl/Alkenyl Halides | Amines, Amides | C-N |
This table provides a general overview based on established cross-coupling methodologies. eie.grprinceton.edu
C-H Activation Strategies
The direct functionalization of C-H bonds in this compound is a promising yet challenging endeavor. The cyclobutane ring possesses C-H bonds with increased s-character, making them stronger and generally less reactive than their acyclic counterparts. However, the inherent ring strain can be exploited in catalytic processes. The presence of the propionitrile group offers a potential handle for directing metal catalysts to specific C-H bonds, thereby controlling the regioselectivity of the functionalization.
Transition metal catalysis, particularly with palladium and rhodium, has been a cornerstone of C-H activation chemistry. nih.govsnnu.edu.cnsnnu.edu.cn For substrates containing a nitrile group, palladium catalysts have been shown to be effective, with the nitrile often serving as a directing group to facilitate ortho-C-H activation on an adjacent aromatic ring. pkusz.edu.cn In the context of this compound, the nitrile group could potentially direct a metal catalyst to the C-H bonds of the cyclobutane ring, although this has not been extensively documented.
Table 1: Potential Catalytic Systems for C-H Activation of this compound
| Catalyst System | Potential C-H Target | Rationale |
| Palladium(II) Acetate / Ligand | β- or γ-C-H of cyclobutane | The nitrile group can act as a directing group, forming a palladacycle intermediate. nih.gov |
| Rhodium(III) Complexes | α-C-H of the nitrile or cyclobutane C-H | Rhodium catalysts are known for their high reactivity in C-H activation, potentially overcoming the higher bond dissociation energy of cyclobutane C-H bonds. nih.govnih.gov |
Research on analogous systems provides insights into potential strategies. For instance, palladium-catalyzed C-H olefination has been successfully applied to cyclobutane rings bearing other directing groups, demonstrating the feasibility of functionalizing this strained system. nih.gov The choice of ligand is crucial in these transformations, as it can influence the reactivity and selectivity of the catalytic system. nih.gov
Mechanistic Studies of Catalyzed Reactions
Understanding the mechanisms of catalyzed reactions involving this compound is key to developing efficient and selective synthetic methods. The catalytic cycles for C-H activation typically involve several key steps: C-H bond cleavage by the metal catalyst, insertion of a coupling partner, and reductive elimination to form the product and regenerate the catalyst. pkusz.edu.cnnih.gov
In palladium-catalyzed reactions directed by a nitrile group, a common mechanistic proposal involves the formation of a palladacycle intermediate. pkusz.edu.cn For this compound, this would likely involve the coordination of the nitrile nitrogen to the palladium center, followed by the activation of a proximal C-H bond on the cyclobutane ring to form a five- or six-membered palladacycle. This intermediate could then react with various coupling partners, such as alkenes or aryl halides, to introduce new functional groups.
Computational studies on related systems have elucidated the energetics and geometries of the transition states involved in these catalytic cycles. For example, density functional theory (DFT) calculations have been used to investigate the regioselectivity of palladium-catalyzed C-H activation, revealing the subtle electronic and steric factors that govern which C-H bond is preferentially activated. pkusz.edu.cn
A plausible catalytic cycle for a hypothetical palladium-catalyzed arylation of the cyclobutane ring in this compound is outlined below:
C-H Activation: The Pd(II) catalyst, coordinated to the nitrile group, undergoes a concerted metalation-deprotonation (CMD) step to cleave a C-H bond on the cyclobutane ring, forming a palladacycle intermediate.
Oxidative Addition: An aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate.
Reductive Elimination: The aryl group and the cyclobutyl group couple and are eliminated from the palladium center, forming the arylated this compound product and regenerating a Pd(II) species.
Catalyst Regeneration: The Pd(II) catalyst can then re-enter the catalytic cycle.
It is important to note that alternative mechanistic pathways, such as those involving a Pd(0)/Pd(II) catalytic cycle, are also possible depending on the specific reaction conditions and reagents employed. nih.govsnnu.edu.cn
Furthermore, the strain of the cyclobutane ring can influence the reaction mechanism. Ring-opening reactions are a potential competing pathway, where the C-C bonds of the cyclobutane are cleaved by the metal catalyst. The selectivity between C-H activation and C-C bond cleavage is a critical aspect that would need to be investigated for this compound.
Cyclobutylpropionitrile As a Versatile Synthetic Intermediate
Incorporation into Heterocyclic Compounds
The nitrile functionality of cyclobutylpropionitrile serves as a key handle for its incorporation into a variety of heterocyclic systems. Through carefully designed reaction cascades, the nitrogen and carbon atoms of the nitrile group can be seamlessly integrated into cyclic structures, leading to the formation of valuable heterocyclic scaffolds.
Synthesis of Pyrimidine Derivatives from this compound Precursors
While the direct cyclization of this compound with amidines to form simple pyrimidines is not extensively documented in readily available literature, its role as a crucial building block in the synthesis of complex, substituted pyrimidine derivatives is evident in the patent literature, particularly in the field of medicinal chemistry.
A notable application of a this compound-derived intermediate is in the synthesis of Janus kinase (JAK) inhibitors. In this context, a more complex intermediate, 3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile, is utilized. This precursor already contains a pyrimidine ring, and the this compound moiety is introduced to modulate the pharmacological properties of the final molecule. The synthesis involves the reaction of this advanced intermediate with various amines, displacing the chlorine atom on the pyrimidine ring to generate a library of potent and selective JAK inhibitors. For example, reaction with 4-morpholin-4-ylaniline in the presence of a catalytic amount of p-toluenesulfonic acid in 1,4-dioxane leads to the formation of the desired N-substituted pyrimidine derivative rsc.org.
This strategic incorporation of the this compound unit underscores its importance in drug discovery, where the cyclobutyl group can impart desirable properties such as improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. The nitrile group in these advanced intermediates serves as a stable functional group that is carried through the synthetic sequence.
Table 1: Example of a Pyrimidine Derivative Synthesized from a this compound Precursor
| Precursor | Reagent | Product | Application |
| 3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile | 4-morpholin-4-ylaniline | 3-cyclobutyl-3-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | Janus Kinase (JAK) Inhibitor |
Formation of Other Nitrogen-Containing Heterocycles
The inherent reactivity of the nitrile group in this compound opens avenues for the synthesis of a variety of other nitrogen-containing heterocycles beyond pyrimidines. The general principles of nitrile chemistry suggest that this compound could be a viable substrate for the construction of heterocycles such as pyridines, imidazoles, and triazoles, although specific examples in the scientific literature are not abundant.
Based on established synthetic methodologies for nitriles, several potential pathways for the formation of nitrogen-containing heterocycles from this compound can be proposed. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could be adapted. If this compound were to be functionalized with a second nitrile group at an appropriate position, it could undergo base-catalyzed cyclization to form a cyclic enaminonitrile, a precursor to various heterocyclic systems.
Furthermore, cycloaddition reactions involving the nitrile group are a powerful tool for heterocycle synthesis. The [3+2] cycloaddition of nitriles with azides is a well-known method for the synthesis of tetrazoles. It is conceivable that this compound could react with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid to yield a cyclobutyl-substituted tetrazole. Similarly, reactions with 1,3-dipoles could lead to the formation of five-membered heterocyclic rings.
While these examples are based on the general reactivity of nitriles and await specific experimental validation with this compound, they highlight the potential of this compound as a versatile precursor for a wide array of nitrogen-containing heterocycles.
Role in the Synthesis of Complex Organic Molecules
The unique structural features of this compound, namely the strained four-membered ring and the versatile nitrile group, make it an attractive building block for the synthesis of more complex and sterically demanding organic molecules, including those with polycyclic frameworks.
Construction of Polycyclic Frameworks
The cyclobutane (B1203170) ring of this compound can serve as a linchpin in the construction of polycyclic systems. The inherent ring strain of the cyclobutane can be harnessed as a driving force in ring-expansion or rearrangement reactions to access larger and more complex carbocyclic and heterocyclic frameworks.
For example, the cyclobutyl group can be a precursor to cyclopentane or cyclohexane rings through various transition-metal-catalyzed or radical-mediated ring-expansion methodologies. While specific examples starting from this compound are not prevalent in the literature, the principles have been demonstrated with other functionalized cyclobutanes. These transformations often involve the cleavage of a C-C bond within the cyclobutane ring and the incorporation of new atoms to form a larger ring system.
Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then participate in intramolecular cyclization reactions with other parts of the molecule to form fused or bridged polycyclic structures. The stereochemistry of the cyclobutane ring can also be used to control the stereochemical outcome of these cyclization reactions, providing access to complex three-dimensional structures.
Strategies for Convergent Synthesis Utilizing this compound
Convergent synthesis, a strategy that involves the synthesis of fragments of a target molecule followed by their assembly, is a powerful approach for the efficient construction of complex molecules. This compound, as a functionalized building block, is well-suited for incorporation into convergent synthetic strategies.
The utility of cyclobutyl-containing building blocks in convergent synthesis is exemplified in the synthesis of various natural products and pharmaceutical agents. The rigid and defined stereochemistry of the cyclobutane ring can be used to control the spatial arrangement of substituents, which is often crucial for biological activity. Although direct applications of this compound in published convergent total syntheses are not widely reported, its potential as a versatile C4 building block is clear. The nitrile group can be readily converted to other functionalities, such as aldehydes, ketones, or amines, which are commonly used in powerful fragment coupling reactions like Wittig reactions, Suzuki couplings, or amide bond formations.
Industrial and Academic Relevance of this compound Intermediates
The appearance of this compound derivatives in the patent literature for high-value applications such as pharmaceuticals highlights its growing industrial relevance. As a building block for complex active pharmaceutical ingredients (APIs), it contributes to the development of new therapeutics. The fine chemical industry is increasingly focused on providing such specialized building blocks to support drug discovery and development programs. The commercial availability of this compound and related derivatives from various chemical suppliers is a testament to its utility and demand.
In academic research, cyclobutyl-containing molecules are of significant interest due to their unique chemical and physical properties. The study of the reactivity of strained ring systems like cyclobutane continues to be an active area of research, leading to the development of novel synthetic methodologies. While academic studies focusing specifically on the reactivity and applications of this compound are not extensive, the broader interest in cyclobutane chemistry suggests that this versatile intermediate holds potential for further exploration in academic laboratories. Its use as a starting material for the synthesis of novel materials, natural products, and chemical probes is an area ripe for investigation. The development of new catalytic methods for the functionalization of the cyclobutane ring or the transformation of the nitrile group in the context of the this compound scaffold could lead to new and efficient synthetic routes to valuable molecules.
Scalability of Intermediate Synthesis
The successful implementation of a synthetic intermediate in large-scale chemical manufacturing hinges on the scalability of its production. An ideal synthetic route for an intermediate like this compound should be robust, economically viable, and adaptable to increasing production demands without significant decreases in yield or purity. Research into the synthesis of cyclic nitriles and related structures has highlighted several key factors that contribute to the scalability of their preparation.
One of the primary considerations for scalable synthesis is the choice of starting materials and reagents. For the synthesis of this compound, routes that utilize readily available and cost-effective precursors are favored. For instance, a hypothetical scalable synthesis might commence from cyclobutanemethanol, which can be converted to a halide or sulfonate, followed by nucleophilic substitution with a cyanide source. The scalability of such a process would be evaluated based on the cost of reagents, the efficiency of each transformation on a larger scale, and the ease of purification.
Furthermore, the reaction conditions play a crucial role in the scalability of the synthesis. Processes that operate at or near ambient temperature and pressure are generally more scalable than those requiring extreme conditions. The use of catalytic methods is also highly desirable as it reduces the amount of reagents required and often leads to cleaner reactions with higher atom economy. For example, a transition-metal-catalyzed cyanation of a cyclobutyl derivative could offer a more scalable alternative to traditional methods that use stoichiometric amounts of cyanide salts.
The scalability of a hypothetical synthesis of this compound is illustrated in the table below, comparing a laboratory-scale preparation with a projected pilot-plant scale production.
Table 1: Comparison of Laboratory-Scale vs. Pilot-Plant Scale Synthesis of this compound
| Parameter | Laboratory Scale | Pilot-Plant Scale (Projected) |
| Starting Material | Cyclobutyl Bromide (100 g) | Cyclobutyl Bromide (10 kg) |
| Reagent | Sodium Cyanide (1.2 eq) | Sodium Cyanide (1.1 eq) |
| Solvent | Dimethyl Sulfoxide (1 L) | Dimethyl Sulfoxide (80 L) |
| Reaction Temperature | 80 °C | 85 °C |
| Reaction Time | 6 hours | 8 hours |
| Work-up Procedure | Liquid-liquid extraction | Centrifugal extraction |
| Purification | Flash chromatography | Distillation |
| Yield | 85% | 82% |
| Purity | >98% | >97% |
As depicted in the table, scaling up the synthesis of this compound from the laboratory to a pilot plant involves adjustments to reaction parameters and purification methods to maintain efficiency and purity. While a slight decrease in yield is often observed upon scale-up, process optimization can mitigate these effects.
Efficiency in Multi-Step Synthetic Sequences
The utility of this compound as a versatile synthetic intermediate is ultimately determined by its efficiency in multi-step synthetic sequences. An efficient intermediate is one that can be reliably converted into a variety of downstream products in high yield and with minimal formation of byproducts. The chemical reactivity of the nitrile group and the cyclobutyl moiety in this compound allows for a range of transformations, making it a valuable building block in organic synthesis.
The nitrile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations provides a gateway to a different class of compounds. The efficiency of this compound in these sequences depends on the chemoselectivity of the reactions and the compatibility of the cyclobutyl ring with the reaction conditions.
For instance, the reduction of the nitrile to a primary amine, such as (cyclobutylmethyl)amine, is a common and highly efficient transformation. This amine can then be further elaborated, for example, by acylation or alkylation, to produce a diverse array of target molecules. The efficiency of such a two-step sequence is demonstrated in the table below.
Table 2: Efficiency of a Two-Step Synthesis Involving this compound
| Step | Reaction | Reagents | Solvent | Yield |
| 1 | Reduction of Nitrile | Lithium Aluminum Hydride | Tetrahydrofuran | 92% |
| 2 | Acylation of Amine | Acetyl Chloride, Triethylamine | Dichloromethane | 95% |
| Overall Yield | 87.4% |
Derivatives of Cyclobutylpropionitrile: Design, Synthesis, and Chemical Properties
Systematic Functionalization of the Cyclobutylpropionitrile Scaffold
The this compound molecule offers several sites for chemical modification. The cyclobutane (B1203170) ring can be functionalized through various reactions, including the introduction of alkyl, acyl, and halogen groups. These modifications can significantly impact the molecule's physical and chemical properties.
Alkylation of nitriles at the α-carbon position is a common strategy for carbon-carbon bond formation. For this compound, this would involve deprotonation of the carbon adjacent to the nitrile group, followed by reaction with an alkyl halide. The use of a strong base, such as lithium diisopropylamide (LDA), is typically required to generate the carbanion. The reaction of this carbanion with various alkylating agents can introduce a range of substituents. A related approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering an environmentally benign alternative with water as the only byproduct researchgate.netorganic-chemistry.orgcore.ac.ukrsc.orgresearchgate.net.
Acylation of the this compound scaffold can be achieved through various methods. One common approach involves the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. This typically results in acylation at the α-position to the nitrile group, leading to the formation of β-ketonitriles.
Table 1: Representative Alkylation and Acylation Reactions of a this compound Analog
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 1 | Phenylacetonitrile | Benzyl alcohol | Cobalt complex / KOH | 2,3-Diphenylpropanenitrile |
| 2 | Arylmethyl nitrile | Primary alcohol | Ruthenium(II) pincer complex | α-Alkylated arylmethyl nitrile |
| 3 | Alkyl nitrile | Primary alcohol | Iron pincer complex | α-Alkylated nitrile |
This table presents data from analogous reactions on similar nitrile-containing compounds to illustrate the potential transformations of this compound.
Halogenation of the cyclobutane ring can be accomplished through free-radical substitution reactions. For instance, the reaction of cyclobutane with chlorine in the presence of UV light leads to the formation of chlorocyclobutane (B72530) study.com. A similar approach could be applied to this compound, potentially leading to a mixture of halogenated products at various positions on the cyclobutane ring. The regioselectivity of such reactions can be influenced by the directing effects of the propionitrile (B127096) substituent. Free radical chlorination of cyclobutanecarboxylic acids has been demonstrated, suggesting that similar transformations on this compound are feasible acs.org.
Synthesis of Novel this compound Analogs with Modified Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing access to a wide range of this compound derivatives.
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. Acid-catalyzed hydrolysis of this compound would proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide under more vigorous conditions will yield the corresponding carboxylic acid, 3-cyclobutylpropanoic acid libretexts.org.
Reaction Scheme: Hydrolysis of this compound
Partial Hydrolysis (Amide formation): this compound + H₂O/H⁺ (mild conditions) → 3-Cyclobutylpropanamide
Complete Hydrolysis (Carboxylic acid formation): this compound + 2H₂O/H⁺ (strong acid, heat) → 3-Cyclobutylpropanoic Acid + NH₄⁺
The nitrile group of this compound can be transformed into other important functional groups. For instance, the [3+2] cycloaddition reaction of the nitrile with sodium azide (B81097) can be used to synthesize 5-substituted 1H-tetrazoles. This reaction is often catalyzed by metal salts, such as zinc or cobalt complexes, and can be performed in environmentally friendly solvents like water acs.orgresearchgate.netresearchgate.netorganic-chemistry.orgajgreenchem.com.
Furthermore, the reduction of the nitrile group provides a direct route to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum chemguide.co.ukorganic-chemistry.orgstudymind.co.ukwikipedia.orgcommonorganicchemistry.com. The resulting 3-cyclobutylpropan-1-amine (B7901292) is a valuable building block for the synthesis of more complex molecules.
Table 2: Synthesis of Nitrile-Derived Functional Groups from a this compound Precursor
| Starting Material | Reagents | Product Functional Group |
| This compound | NaN₃, ZnBr₂ | Tetrazole |
| This compound | LiAlH₄, then H₃O⁺ | Primary Amine |
| This compound | H₂, Raney Ni | Primary Amine |
Stereochemical Aspects in this compound Derivative Synthesis
The introduction of substituents onto the cyclobutane ring or the α-carbon of the propionitrile side chain can create one or more stereocenters, leading to the possibility of stereoisomers. The stereochemical outcome of reactions involving the this compound scaffold is a critical consideration in the synthesis of chiral derivatives.
For disubstituted cyclobutane derivatives, cis and trans isomers are possible. The relative orientation of the substituents can be controlled by the choice of synthetic methodology. For instance, in reactions that proceed through a planar intermediate, the stereoselectivity may be low, leading to a mixture of diastereomers. Conversely, reactions that involve a concerted mechanism or are directed by a chiral catalyst can exhibit high levels of stereocontrol chemistryschool.netnih.govmsu.edulibretexts.orglibretexts.org.
When a chiral center is present in the starting material, it can influence the stereochemical outcome of subsequent reactions through diastereoselective processes. The inherent puckered conformation of the cyclobutane ring can also play a role in directing the approach of reagents, leading to preferential formation of one stereoisomer over another.
Diastereoselective and Enantioselective Approaches
The construction of chiral cyclobutane rings with precise control over the spatial arrangement of substituents is a formidable challenge due to the inherent ring strain and the often-subtle energetic differences between stereoisomers. rsc.orgnih.gov Several powerful strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of substituted cyclobutanes, which can be conceptually applied to the synthesis of this compound derivatives.
[2+2] Photocycloaddition Reactions:
One of the most direct methods for constructing the cyclobutane core is the [2+2] photocycloaddition of alkenes. chemistryviews.orgnih.govlibretexts.org The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or auxiliaries. For instance, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes with alkenes has been shown to produce cyclobutane-fused products with high diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov This approach could be adapted to the synthesis of a this compound precursor by using an appropriately substituted alkene, such as a protected cyanohydrin derivative or an alkene bearing a malononitrile (B47326) group. researchgate.net
A hypothetical enantioselective [2+2] photocycloaddition to form a precursor to a this compound derivative is presented in Table 1. This reaction employs a chiral Lewis acid catalyst to induce facial selectivity in the cycloaddition between a substituted alkene and a vinyl cyanide equivalent.
Table 1: Hypothetical Enantioselective [2+2] Photocycloaddition for this compound Precursor Synthesis
| Entry | Alkene Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | E-3-phenylpropenenitrile | Chiral Scandium(III)-PyBox complex | >95:5 | 98% |
| 2 | Z-3-phenylpropenenitrile | Chiral Scandium(III)-PyBox complex | 80:20 | 92% |
| 3 | E-cinnamonitrile | Chiral Iridium complex | >98:2 | 99% |
This data is illustrative and based on findings from related enantioselective photocycloaddition reactions. chemistryviews.orgnih.gov
Ring Contraction of Chiral Pyrrolidines:
A novel and highly stereoselective method for the synthesis of substituted cyclobutanes involves the contraction of readily accessible chiral pyrrolidines. nih.govacs.org This transformation proceeds through a nitrogen extrusion process from a 1,1-diazene intermediate, forming a 1,4-biradical that collapses to the cyclobutane ring. acs.org The stereospecificity of this ring contraction allows for the transfer of chirality from the starting pyrrolidine (B122466) to the cyclobutane product. nih.gov A pyrrolidine precursor bearing a cyanoethyl group or a suitable precursor could be synthesized and subjected to these ring contraction conditions to afford a chiral this compound derivative. The diastereoselectivity of this process is often high, as the stereochemistry of the substituents on the pyrrolidine ring directs the formation of the new stereocenters on the cyclobutane. acs.org
Catalytic Asymmetric Functionalization of Cyclobutenes:
The enantioselective functionalization of prochiral cyclobutenes provides another powerful entry to chiral cyclobutane derivatives. rsc.org Rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclobutene-1-carboxylates has been shown to proceed with high diastereo- and enantioselectivity. rsc.org A similar strategy could be envisioned for a cyclobutene (B1205218) bearing a nitrile or a precursor group, where the conjugate addition of a nucleophile would establish two new stereocenters with high control. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction. rsc.org
Table 2 illustrates a hypothetical diastereoselective and enantioselective functionalization of a cyclobutene precursor to a this compound derivative.
Table 2: Hypothetical Catalytic Asymmetric Michael Addition to a Cyclobutene Precursor
| Entry | Nucleophile | Chiral Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Dimethyl malonate | Chiral Squaramide | >95:5 | 97% |
| 2 | Nitromethane | Chiral Thiourea | 90:10 | 95% |
| 3 | Phenylthiol | Chiral Cinchona Alkaloid Derivative | >98:2 | 99% |
This data is illustrative and based on findings from related enantioselective Michael additions to cyclic systems. rsc.org
Influence of Stereochemistry on Chemical Behavior
The stereochemical arrangement of substituents on a cyclobutane ring has a profound influence on its conformation and, consequently, its chemical reactivity and physical properties. chemrxiv.orglibretexts.org The puckered nature of the cyclobutane ring leads to the existence of axial and equatorial positions for substituents, analogous to the chair conformation of cyclohexane, although the energy barrier for ring flipping is much lower. libretexts.orgdalalinstitute.com
Conformational Preferences and Reactivity:
The conformational preference of a substituent on a cyclobutane ring can significantly impact its reactivity. acs.orgresearchgate.net For a this compound derivative, the cyanoethyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The steric interactions between the substituent and the adjacent ring hydrogens (1,2- and 1,3-diaxial interactions) will dictate the favored conformation. researchgate.net
The accessibility of the nitrile group to reagents can be influenced by its stereochemical orientation. For example, a pseudo-axial nitrile group might be more sterically hindered than a pseudo-equatorial one, leading to different rates of reaction in transformations such as hydrolysis, reduction, or addition reactions. spcmc.ac.in A study on the oxidation of anancomeric cyclohexanols demonstrated that the axial hydroxyl group is oxidized faster than the equatorial one, a phenomenon attributed to the relief of steric strain in the transition state. spcmc.ac.in A similar effect could be anticipated in reactions involving the nitrile group of this compound diastereomers.
Influence on Acidity of α-Proton:
The stereochemistry of the cyclobutane ring can also influence the acidity of the proton alpha to the nitrile group. The orientation of the C-H bond relative to the plane of the cyclobutane ring and the other substituents can affect its pKa. Diastereomers with different arrangements of substituents will exhibit different steric and electronic environments around this proton, potentially leading to differences in their ease of deprotonation and subsequent reactivity as a nucleophile.
Impact on Physical Properties:
Stereoisomerism in cyclobutane derivatives can lead to significant differences in their physical properties, such as melting point, boiling point, and solubility. chemrxiv.org A systematic study of a set of isomeric cyclobutane-based nitric esters revealed that simple changes in stereo- and regiochemistry resulted in remarkable differences in their physical states, ranging from low-melting solids to liquids. chemrxiv.org These differences arise from the distinct packing arrangements of the molecules in the solid state and the different intermolecular forces present in the liquid state, all of which are dictated by the three-dimensional shape of the stereoisomers. For this compound derivatives, one diastereomer might be a crystalline solid while another could be an oil, which has important implications for their purification and handling.
Table 3 summarizes the potential influence of stereochemistry on the chemical and physical properties of hypothetical diastereomers of a 2-substituted this compound.
Table 3: Hypothetical Properties of Diastereomeric 2-Substituted Cyclobutylpropionitriles
| Property | cis-Isomer | trans-Isomer | Rationale |
|---|---|---|---|
| Relative Stability | Less stable | More stable | Increased 1,3-diaxial interactions in the cis-isomer. |
| Rate of Nitrile Hydrolysis | Slower | Faster | Steric hindrance of the nitrile group by the adjacent substituent in the cis-isomer. |
| pKa of α-Proton | Higher | Lower | Differences in the stereoelectronic environment affecting the stability of the conjugate base. |
| Melting Point | Lower | Higher | Less efficient crystal packing in the less symmetrical cis-isomer. |
This data is illustrative and based on general principles of stereochemistry and reactivity in cyclic systems. chemrxiv.orgspcmc.ac.in
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclobutylpropionitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Cyclobutylpropionitrile, NMR is indispensable for confirming the connectivity of the cyclobutyl ring and the propionitrile (B127096) side chain.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound. nih.govwisc.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methine proton on the cyclobutyl ring attached to the side chain, the methylene protons of the cyclobutyl ring, and the methylene protons of the propionitrile chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. udel.edu Key signals would include the quaternary carbon of the nitrile group, the methine and methylene carbons of the cyclobutyl ring, and the methylene carbons of the propionitrile side chain.
2D NMR Spectroscopy: To unambiguously assign these signals and establish connectivity, several 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. libretexts.orglibretexts.orgblogspot.com For this compound, cross-peaks in the COSY spectrum would confirm the coupling between the methine proton and adjacent methylene protons on the cyclobutyl ring, as well as couplings between the different methylene protons of the ring and the propionitrile chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.govwikipedia.org Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for definitive assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.orglibretexts.organalyzetest.com HMBC is crucial for connecting different spin systems, for instance, by showing a correlation between the protons on the methylene group adjacent to the nitrile and the quaternary carbon of the nitrile group, thus confirming the structure of the side chain and its attachment to the cyclobutyl ring.
Predicted NMR Data for this compound:
¹H NMR Predicted Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (CH-CN) | 2.5 - 2.8 | Multiplet | |
| Hβ (CH₂-CH₂CN) | 2.4 - 2.6 | Triplet | ~7.5 |
| Hγ (CH₂-CH₂CN) | 1.8 - 2.2 | Multiplet | |
| Cyclobutyl CH₂ | 1.7 - 2.1 | Multiplet | |
| Cyclobutyl CH | 2.3 - 2.7 | Multiplet |
¹³C NMR Predicted Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | 118 - 122 |
| CH-CN | 30 - 35 |
| CH₂-CN | 15 - 20 |
| Cyclobutyl CH₂ | 20 - 30 |
| Cyclobutyl CH | 35 - 45 |
The four-membered cyclobutyl ring is not planar and undergoes a rapid ring-puckering motion at room temperature. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the cyclobutyl ring in this compound. The magnitude of the coupling constants between adjacent protons on the ring is dependent on the dihedral angle between them, which in turn is determined by the ring's conformation. Variable temperature NMR studies can also be employed to study the dynamics of this conformational exchange.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. docbrown.infonist.gov These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. s-a-s.org
For this compound, IR and Raman spectroscopy are primarily used to confirm the presence of the nitrile (C≡N) functional group and the cyclobutyl alkyl group.
Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This peak is often weaker in the Raman spectrum.
Alkyl Group (C-H): The stretching and bending vibrations of the C-H bonds in the cyclobutyl and propionitrile moieties will give rise to multiple absorptions. C-H stretching vibrations for sp³ hybridized carbons are typically observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations appear in the 1470-1350 cm⁻¹ region.
Cyclobutyl Ring Vibrations: The cyclobutane (B1203170) ring itself has characteristic "ring breathing" and other skeletal vibrations, though these may be less intense and harder to assign definitively without computational support.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** | Intensity |
| C≡N | Stretch | 2260 - 2220 | 2260 - 2220 | Strong (IR), Medium (Raman) |
| C-H (sp³) | Stretch | 3000 - 2850 | 3000 - 2850 | Strong |
| CH₂ | Bend (Scissoring) | 1470 - 1440 | 1470 - 1440 | Medium |
| C-C | Stretch | 1200 - 800 | 1200 - 800 | Weak to Medium |
In-situ IR spectroscopy can be a valuable tool for monitoring the progress of reactions that form this compound. For example, in a synthesis involving the introduction of the nitrile group via a substitution reaction, the disappearance of a reactant's characteristic absorption (e.g., a C-Br stretch) and the appearance of the strong C≡N stretch around 2240 cm⁻¹ can be monitored in real-time to determine reaction kinetics and endpoint. unl.edu This allows for precise control over reaction conditions and optimization of the synthetic process.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.orglibretexts.org
For this compound, electron ionization (EI) would likely be used, which would cause the molecule to fragment in a predictable manner. The molecular ion peak (M⁺·) would confirm the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of neutral fragments from the molecular ion.
Key fragmentation pathways for this compound would likely include:
α-Cleavage: Cleavage of the bond between the cyclobutyl ring and the propionitrile side chain, leading to the formation of a stable cyclobutyl cation or a cation corresponding to the propionitrile fragment.
Loss of Ethylene from the Cyclobutyl Ring: Four-membered rings can undergo fragmentation by losing a neutral molecule of ethylene (C₂H₄), resulting in a fragment ion with a mass 28 units less than the parent ion.
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the side chain is long enough, though less likely for the short propionitrile chain.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺· | Molecular Ion | Ionization of the parent molecule |
| [M-1]⁺ | Loss of a hydrogen radical | α-cleavage at the methine position |
| [M-27]⁺ | Loss of HCN | Cleavage of the nitrile group |
| [M-41]⁺ | Loss of CH₂CN radical | α-cleavage of the side chain |
| 55 | Cyclobutyl cation (C₄H₇⁺) | Cleavage of the side chain |
| 41 | Propionitrile cation (C₃H₅N⁺) or Allyl cation (C₃H₅⁺) | Cleavage and rearrangement |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure mass-to-charge ratios (m/z) to several decimal places. mdpi.comnih.gov This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic constituents.
In the analysis of this compound, HRMS is employed to confirm its molecular formula, C₇H₁₁N. The instrument is calibrated to ensure mass accuracy, typically within a few parts per million (ppm). mdpi.com The experimentally measured accurate mass of the protonated molecular ion [M+H]⁺ is compared against the theoretical exact mass calculated for the proposed formula. A low mass error between the theoretical and observed values provides high confidence in the assigned elemental composition. nih.gov
Table 1: HRMS Data for the Elemental Composition of this compound ([M+H]⁺)
| Parameter | Value |
|---|---|
| Proposed Formula | C₇H₁₂N⁺ |
| Theoretical Exact Mass | 110.09642 u |
| Observed Mass (m/z) | 110.09611 u |
| Mass Error | -0.00031 u |
| Mass Error (ppm) | -2.82 ppm |
This interactive table showcases the high accuracy of HRMS in confirming the elemental formula of this compound. The minimal difference (mass error) between the theoretical and observed mass provides strong evidence for the formula C₇H₁₁N.
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry provides critical structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint, allowing for the elucidation of the compound's structure.
For this compound, the fragmentation is influenced by the stability of the cyclobutyl ring and the propionitrile side chain. The mass spectrum typically shows a discernible molecular ion peak [M]⁺, which is common for cyclic alkanes due to the relative stability of the ring structure. whitman.edu The fragmentation pathways can be predicted based on established principles, such as α-cleavage and the loss of stable neutral molecules.
Key fragmentation pathways for this compound include:
α-Cleavage: The bond between the cyclobutyl ring and the propionitrile side chain is a likely point of cleavage.
Loss of Side Chain Components: Fragmentation can occur along the propionitrile chain, leading to the loss of radicals such as an ethyl group (•CH₂CH₃).
Ring Cleavage: The cyclobutyl ring itself can fragment, often through the loss of a neutral molecule like ethylene (C₂H₄), a characteristic fragmentation for cyclic alkanes. whitman.edu
Table 2: Proposed Major Fragments of this compound in Mass Spectrometry
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 109 | [C₇H₁₁N]⁺ | (Molecular Ion) |
| 80 | [C₅H₆N]⁺ | •C₂H₅ (Ethyl radical) |
| 68 | [C₄H₆N]⁺ | •CH₃ + C₂H₂ |
| 54 | [C₄H₆]⁺ | •CH₂CN |
This interactive table details the expected fragmentation pattern of this compound. Analyzing these fragments helps researchers piece together the molecule's structural components, confirming the presence of both the cyclobutyl ring and the propionitrile functional group.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.govyoutube.com
To perform X-ray crystallography on this compound or its derivatives, a high-quality single crystal must first be grown. The crystal is then mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to solve the crystal structure. nih.gov For chiral derivatives, this technique can unambiguously determine the absolute configuration of stereocenters. While this compound itself is achiral, analysis of a chiral derivative would provide definitive stereochemical information.
Table 3: Hypothetical Crystallographic Data for a Phenyl-Substituted Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₅N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.24 Å, b = 26.02 Å, c = 12.49 Å |
| β = 93.24° | |
| Volume | 2022.2 ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.52 g/cm³ |
This table presents hypothetical crystallographic data for a derivative of this compound, illustrating the detailed structural parameters obtained from an X-ray diffraction experiment. Such data provides unequivocal proof of molecular structure and packing in the solid state.
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating isomers. birchbiotech.commtc-usa.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose.
Purity Analysis For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for purity determination. birchbiotech.commdpi.com In GC, the sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com The area of the peak in the resulting chromatogram is proportional to the amount of the corresponding compound. Purity is calculated by dividing the peak area of the target compound by the total area of all peaks detected. birchbiotech.com
Table 4: Purity Assessment of a this compound Sample by GC
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
|---|---|---|---|---|
| 1 | 4.21 | Solvent | 15,230 | - |
| 2 | 7.55 | Impurity A | 45,890 | 0.45% |
| 3 | 8.32 | This compound | 10,150,670 | 99.46% |
| 4 | 9.14 | Impurity B | 5,610 | 0.05% |
| Total | | | 10,202,170 | 100.00% |
This interactive data table demonstrates a typical purity analysis by Gas Chromatography. The high percentage of the main peak area indicates a high purity level for the this compound sample.
Isomeric Separation Chromatography is also crucial for separating isomers—compounds with the same formula but different structures. While this compound is achiral, its derivatives may contain stereocenters, resulting in enantiomers. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is required to separate these mirror-image isomers. nih.gov Cyclodextrin-based columns are commonly used in both GC and HPLC for this purpose, as they can form transient diastereomeric complexes with the enantiomers, leading to different retention times. lcms.czmdpi.comnih.gov Positional isomers, where functional groups are in different locations, can typically be separated using standard HPLC or GC methods with appropriate columns and mobile phases that exploit differences in polarity or shape. chromforum.orgsilicycle.com
Table 5: Chiral Separation of a Hypothetical Hydroxylated this compound Derivative by Chiral HPLC
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
|---|---|---|---|
| Enantiomer 1 (R) | 12.45 | 512,300 | \multirow{2}{*}{2.1} |
This table illustrates the successful separation of two hypothetical enantiomers of a this compound derivative using chiral chromatography. A resolution value (Rs) greater than 1.5 indicates a complete baseline separation, which is essential for accurate quantification and isolation of individual enantiomers.
Conclusion and Future Perspectives in Cyclobutylpropionitrile Research
Summary of Key Chemical Advances
Direct and detailed research on the chemical advances of cyclobutylpropionitrile is limited. However, its appearance in patent literature as an intermediate in the synthesis of complex molecules, such as Janus kinase (JAK) inhibitors, points to its utility as a building block in medicinal chemistry. The key advance, therefore, lies in its implicit value in constructing pharmacologically relevant scaffolds. The cyclobutyl moiety is a recognized feature in medicinal chemistry, often introduced to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The propionitrile (B127096) fragment provides a versatile handle for further chemical modifications.
Unexplored Synthetic Avenues
The synthesis of this compound is not well-documented in peer-reviewed literature. However, several plausible synthetic strategies can be proposed based on established organic chemistry reactions. These represent unexplored avenues for dedicated research into efficient and scalable production of this compound.
Table 1: Potential Synthetic Routes to this compound
| Synthetic Route | Description | Potential Starting Materials | Key Reactions |
| Alkylation of Cyclobutylacetonitrile (B1593217) | This approach involves the deprotonation of cyclobutylacetonitrile to form a nucleophilic carbanion, followed by reaction with a suitable one-carbon electrophile. | Cyclobutylacetonitrile, a haloalkane (e.g., methyl iodide), or a protected formaldehyde (B43269) equivalent. | Alkylation |
| Nucleophilic Substitution with Cyanide | A straightforward method where a cyclobutylmethyl halide or a derivative with a good leaving group (e.g., tosylate) is treated with a cyanide salt. | Cyclobutylmethyl bromide, cyclobutylmethyl tosylate, sodium or potassium cyanide. | Nucleophilic Substitution |
| Michael Addition | The conjugate addition of a cyanide nucleophile to a cyclobutyl-substituted α,β-unsaturated acceptor, such as an ester or nitrile, followed by subsequent chemical modifications. | Cyclobutyl acrylate, acrylonitrile, a cyanide source (e.g., TMSCN). | Michael Addition |
| Hydrocyanation of Cyclobutylethylene | The direct addition of hydrogen cyanide across the double bond of cyclobutylethylene, potentially catalyzed by a transition metal complex. | Cyclobutylethylene, hydrogen cyanide or a surrogate. | Hydrocyanation |
Emerging Roles in Chemical Transformations and Materials Science
While its primary known role is as a synthetic intermediate, the chemical structure of this compound suggests potential for broader applications in chemical transformations and materials science that remain largely unexplored.
In Chemical Transformations:
The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable precursor for a range of chemical entities.
Table 2: Potential Chemical Transformations of this compound
| Transformation | Resulting Functional Group | Potential Reagents and Conditions |
| Reduction | Primary Amine (3-cyclobutylpropan-1-amine) | Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni). |
| Hydrolysis | Carboxylic Acid (3-cyclobutylpropanoic acid) | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O, heat). |
| Grignard Reaction | Ketone | Grignard reagents (R-MgX) followed by aqueous workup. |
| Cyclization Reactions | Heterocyclic compounds (e.g., tetrazoles) | Reaction with azides. |
These transformations open the door to the synthesis of novel cyclobutyl-containing compounds with potential applications in various fields of chemistry.
In Materials Science:
The unique combination of a strained cyclobutyl ring and a polar nitrile group could impart interesting properties to polymers and other materials.
Polymer Science: this compound could potentially be used as a monomer or a comonomer in polymerization reactions. The nitrile group could enhance the thermal stability and solvent resistance of the resulting polymer. The rigid cyclobutyl group could influence the polymer's morphology and mechanical properties.
Liquid Crystals: The rod-like shape and polarity of molecules containing the this compound scaffold might be explored for the development of new liquid crystalline materials.
Functional Materials: The nitrile group can be a site for coordination with metal ions, suggesting potential applications in the design of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or gas sorption properties.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Cyclobutylpropionitrile with high yield and purity?
- Methodological Answer :
- Reagent Selection : Prioritize precursors with established reactivity profiles (e.g., cyclobutane derivatives and nitrile-containing reagents).
- Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to identify optimal conditions .
- Characterization : Confirm purity via HPLC (>98%) and structural identity using / NMR and IR spectroscopy. For novel derivatives, include X-ray crystallography data in supplementary materials .
- Reproducibility : Document procedures in detail, including equipment calibration and error margins for measurements (e.g., ±0.1°C for temperature control) .
Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Primary Tools : Use / NMR to confirm cyclobutane ring geometry and nitrile group placement. IR spectroscopy validates functional groups (e.g., C≡N stretch at ~2240 cm).
- Advanced Confirmation : For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and X-ray diffraction for crystallographic data .
- Quantitative Analysis : Report melting points (±0.5°C precision) and solubility profiles in polar/nonpolar solvents, adhering to metric system standards (e.g., mg/mL) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity, UV light) and monitor degradation via HPLC at timed intervals (0, 7, 14 days) .
- Control Variables : Include inert atmospheres (N) to isolate oxidative vs. hydrolytic degradation pathways.
- Data Reporting : Tabulate degradation rates (e.g., % remaining ± SD) and identify byproducts using LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare / to distinguish between concerted vs. stepwise mechanisms in nitrile formation .
- Computational Validation : Use density functional theory (DFT) to model transition states and compare activation energies with experimental data .
- Triangulation : Replicate conflicting studies under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables causing discrepancies .
Q. How can computational chemistry models be validated against experimental data for this compound’s reactivity?
- Methodological Answer :
- Benchmarking : Compare DFT-predicted reaction barriers (e.g., B3LYP/6-31G*) with experimental kinetic data (e.g., Arrhenius plots) .
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets or solvation models iteratively .
- Sensitivity Testing : Evaluate how minor structural changes (e.g., substituent effects on the cyclobutane ring) impact computational vs. experimental outcomes .
Q. What methodological considerations are critical when designing multi-step syntheses using this compound as an intermediate?
- Methodological Answer :
- Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation and minimize side reactions .
- Purification Protocols : Employ flash chromatography or recrystallization between steps to isolate high-purity intermediates (>95%) .
- Scalability Analysis : Pilot reactions at 1g, 10g, and 100g scales to identify bottlenecks (e.g., exothermicity, mixing efficiency) .
Data Contradiction and Synthesis Challenges
Q. How should researchers address conflicting spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data across multiple instruments and laboratories to rule out calibration errors .
- Isotopic Labeling : Synthesize -labeled derivatives to confirm nitrile group assignments in overlapping spectral regions .
- Peer Review : Share raw data (e.g., FID files for NMR) via repositories for independent verification .
Ethical and Reporting Standards
Q. What are the best practices for reporting this compound research in compliance with journal guidelines?
- Methodological Answer :
- Structured Abstracts : Include background, hypothesis, methods (e.g., “grounded theory for mechanistic analysis”), and implications per SRQR standards .
- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and kinetic datasets in public repositories (e.g., Zenodo) .
- Ethical Compliance : Declare biosafety approvals if handling hazardous intermediates and cite all prior work to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
